2-Ethyl-2,8-dimethylchroman-6-ol
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Overview
Description
2-Ethyl-2,8-dimethylchroman-6-ol is a chemical compound belonging to the chroman family, which is characterized by a benzopyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2,8-dimethylchroman-6-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2,2-dimethylchroman-6-ol with ethyl bromide in the presence of a base like potassium carbonate can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2,8-dimethylchroman-6-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the chroman ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted chroman derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound has shown promise in biological assays for its antioxidant properties.
Medicine: Research indicates potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: It is used in the synthesis of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 2-Ethyl-2,8-dimethylchroman-6-ol involves its interaction with molecular targets such as enzymes and receptors. It can modulate oxidative stress pathways by scavenging free radicals and inhibiting lipid peroxidation. These actions contribute to its antioxidant and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethylchroman-6-ol
- 2-Ethylchroman-6-ol
- 2,8-Dimethylchroman-6-ol
Uniqueness
2-Ethyl-2,8-dimethylchroman-6-ol is unique due to the presence of both ethyl and dimethyl groups, which enhance its lipophilicity and biological activity compared to other similar compounds. This structural uniqueness contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C13H18O2 |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-ethyl-2,8-dimethyl-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C13H18O2/c1-4-13(3)6-5-10-8-11(14)7-9(2)12(10)15-13/h7-8,14H,4-6H2,1-3H3 |
InChI Key |
NEHBQWFSSKPUOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC2=C(O1)C(=CC(=C2)O)C)C |
Origin of Product |
United States |
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